molecular formula C11H15N3O6S B187335 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine CAS No. 333440-71-4

1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine

Cat. No.: B187335
CAS No.: 333440-71-4
M. Wt: 317.32 g/mol
InChI Key: NOJCYFMYHGQHAM-UHFFFAOYSA-N
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Description

1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine (CAS 333440-71-4) is a specialized heterobifunctional reagent with the molecular formula C11H15N3O6S and a molecular weight of 317.32 g/mol . It features a tert-butoxycarbonyl (Boc) group and a 4-nitrobenzenesulfonyl (nosyl) group orthogonally protecting a hydrazine core, making it a valuable building block in synthetic organic chemistry. This compound is designed for research applications and is not intended for human or veterinary use. Its primary research value lies in its role as an activated hydrazine for the construction of nitrogen-nitrogen bonds found in pharmaceutically relevant heterocycles. For instance, it has been successfully employed in an organocatalytic aza-Michael addition/cyclization reaction with α-substituted propenals to efficiently synthesize 4-substituted pyrazolidin-3-ols, which are key intermediates for compounds like pyrazolidinones . These heterocyclic structures are motifs of significant interest due to their wide range of biological activities, which include analgesic, antibiotic, and anticonvulsant properties . The Boc group offers a strategic advantage as it is a well-known protecting group that can be removed under mild acidic conditions, allowing for further functionalization of the molecule. Researchers can leverage this compound to introduce protected hydrazine functionality in a controlled manner, facilitating the synthesis of complex molecular architectures in medicinal chemistry and drug discovery programs.

Properties

IUPAC Name

tert-butyl N-[(4-nitrophenyl)sulfonylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O6S/c1-11(2,3)20-10(15)12-13-21(18,19)9-6-4-8(5-7-9)14(16)17/h4-7,13H,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJCYFMYHGQHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389675
Record name 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333440-71-4
Record name 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BOC-2-(4-NITROBENZENESULFONYL)HYDRAZINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Sequential Protection-Sulfonylation Strategy

The most widely reported method involves a two-step sequence: (1) Boc protection of hydrazine, followed by (2) selective sulfonylation with 4-nitrobenzenesulfonyl chloride.

Step 1: Boc Protection of Hydrazine
Hydrazine reacts with di-tert-butyl dicarbonate (Boc anhydride) in a biphasic solvent system (e.g., water/dichloromethane) under mild basic conditions (pH 8–9) maintained by sodium bicarbonate. The reaction proceeds via nucleophilic attack of hydrazine’s primary amine on the electrophilic carbonyl of Boc anhydride, yielding mono-Boc-protected hydrazine (Figure 1A).

Step 2: Sulfonylation with 4-Nitrobenzenesulfonyl Chloride
The mono-Boc-hydrazine intermediate is treated with 4-nitrobenzenesulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran, using triethylamine as a base to scavenge HCl. The sulfonylation selectively targets the remaining secondary amine due to steric hindrance from the Boc group, achieving >96% purity after crystallization.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Boc Protection : Polar aprotic solvents (THF, acetonitrile) accelerate the reaction at 0–25°C, while aqueous bicarbonate ensures pH stability.

  • Sulfonylation : Non-polar solvents (CH₂Cl₂) minimize side reactions like over-sulfonylation. Trials with acetonitrile at reflux (82°C) reduced reaction time to 6 hours but required chromatographic purification.

Stoichiometric Control

Molar ratios are critical to prevent di-protection:

  • Boc Anhydride : 1.05 equivalents ensure mono-protection while limiting Boc₂O excess (<5%).

  • Sulfonyl Chloride : 1.1 equivalents in the presence of 2.2 equivalents of triethylamine achieve >90% conversion.

Industrial-Scale Synthesis

Patent-Derived Protocol (EP0957905A1)

A scalable process from the patent literature involves:

  • Hydrazine Protection :

    • Hydrazine hydrate (1.0 mol) and Boc anhydride (1.05 mol) in CH₂Cl₂/H₂O (3:1) with NaHCO₃ (2.1 mol) at 0°C for 2 hours.

    • Yield: 89% after extraction and solvent evaporation.

  • Sulfonylation :

    • Mono-Boc-hydrazine (1.0 mol), 4-nitrobenzenesulfonyl chloride (1.1 mol), and Et₃N (2.2 mol) in CH₂Cl₂ at 25°C for 12 hours.

    • Precipitation with hexane yields 317.32 g/mol product (94% purity).

Table 1: Key Reaction Parameters

ParameterBoc ProtectionSulfonylation
Temperature0–5°C20–25°C
Time2 h12 h
SolventCH₂Cl₂/H₂OCH₂Cl₂
BaseNaHCO₃Et₃N
WorkupExtractionPrecipitation

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc CH₃), 8.40–7.90 (m, 4H, Ar-H), 5.20 (br s, 1H, NH).

  • IR : 1745 cm⁻¹ (C=O Boc), 1350 cm⁻¹ (S=O), 1520 cm⁻¹ (NO₂).

Purity Assessment

HPLC analyses under reversed-phase conditions (C18 column, MeOH/H₂O 70:30) show a single peak at 4.2 minutes, confirming >96% purity.

Applications in Organic Synthesis

Organocatalytic Cyclizations

The compound serves as a key reagent in pyrrolidine-catalyzed aza-Michael additions, enabling the synthesis of 4-substituted pyrazolidin-3-ols with 87% yield and >30:1 diastereoselectivity. Its electron-withdrawing sulfonyl group enhances electrophilicity, facilitating cyclization with α,β-unsaturated aldehydes .

Chemical Reactions Analysis

Types of Reactions

1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Deprotection: Trifluoroacetic acid or hydrochloric acid.

Major Products Formed

    Reduction: 1-Boc-2-(4-aminobenzenesulfonyl)hydrazine.

    Substitution: Various substituted hydrazine derivatives.

    Deprotection: 2-(4-nitrobenzenesulfonyl)hydrazine.

Scientific Research Applications

Organic Synthesis

1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine serves as an essential intermediate in the synthesis of various compounds, particularly heterocycles. Its ability to introduce hydrazine moieties into target molecules has been exploited in numerous synthetic pathways. For instance, it has been applied in the synthesis of:

  • Pyrazolidines : The compound has been used as a precursor in the organocatalytic synthesis of 4-substituted pyrazolidines, demonstrating its utility in complex molecule construction .
  • Schiff Bases : It acts as a reagent for forming Schiff bases and other derivatives, which are crucial in medicinal chemistry.

Material Science

Recent studies have explored the application of this compound in material science. Its chemical properties enable its use in developing novel materials with specific functionalities, although detailed case studies are still emerging.

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesUnique Aspects
2-AminobenzenesulfonamideContains an amino group and sulfonamideKnown for antibacterial properties
4-NitrophenylhydrazineHydrazine core with nitrophenyl groupPotential use in drug synthesis
N-Boc-hydrazineSimilar Boc protection but lacks sulfonamideUsed primarily as a building block
4-NitrobenzenesulfonamideContains only sulfonamide functionalityExtensively used in medicinal chemistry

Case Study 1: Synthesis of Pyrazolidines

A study focused on synthesizing 4-substituted pyrazolidines using this compound as a starting material. The research highlighted the efficiency of this compound in catalyzing reactions that lead to complex heterocycles essential for drug development .

Case Study 2: Antimicrobial Screening

Research conducted on derivatives of 4-nitrobenzenesulfonohydrazide demonstrated significant antimicrobial activity against multiple bacterial strains. This suggests that compounds derived from or related to this compound could also possess similar properties, warranting further investigation into their pharmacological potential.

Mechanism of Action

The mechanism of action of 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine involves its ability to undergo various chemical transformations. The Boc protecting group can be removed to expose the hydrazine moiety, which can then participate in further reactions. The nitrobenzenesulfonyl group can also be modified through reduction or substitution reactions, allowing for the synthesis of a wide range of derivatives. These transformations enable the compound to act as a versatile intermediate in chemical synthesis.

Comparison with Similar Compounds

Table 1: Key Properties of 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine and Analogues

Compound Name Molecular Formula Molecular Weight CAS Number Key Functional Groups Primary Applications
This compound C₁₁H₁₅N₃O₆S 317.32 333440-71-4 Boc, sulfonylhydrazine, nitro Catalytic synthesis of pyrazolidinones
4-Nitrobenzohydrazide C₇H₇N₃O₃ 181.15 636-97-5 Nitrobenzoyl, hydrazide Intermediate in drug synthesis
1-Boc-2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate C₁₀H₂₀N₂O₃ 216.28 693287-79-5 Boc, tetrahydropyranyl Pharmaceutical intermediates
N-(3-(4-Benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-nitrobenzenesulfonamide C₂₆H₂₈N₄O₅S 508.58 Not provided Sulfonamide, nitro, piperazine Carbonic anhydrase I inhibition

Key Observations:

Synthetic Routes :

  • This compound is synthesized via sulfonylation of Boc-protected hydrazine with 4-nitrobenzenesulfonyl chloride under controlled conditions.
  • 4-Nitrobenzohydrazide is prepared by reacting 4-nitrobenzoyl chloride with hydrazine hydrate.
  • The Boc-protected tetrahydropyranyl analogue (CAS: 693287-79-5) involves coupling Boc-hydrazine with tetrahydropyranyl derivatives.

Reactivity: The nitro group in this compound enhances electrophilicity, enabling efficient cyclization with aldehydes (e.g., 87% yield in pyrazolidinone synthesis). 4-Nitrobenzohydrazide exhibits lower reactivity in cycloadditions due to the absence of a sulfonyl group, often requiring harsher conditions.

Functional and Application Comparisons

Table 2: Performance in Catalytic Reactions

Compound Reaction Type Yield Selectivity (dr) Key Findings
This compound Pyrrolidine-catalyzed cyclization with cyclopentene-1-carboxaldehyde 87% dr > 30:1 Single isomer formation
4-Nitrobenzohydrazide Cyclization with α,β-unsaturated aldehydes 76% Not reported Limited substrate scope
N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides Copper-mediated coupling 60–75% Variable Halogen-dependent reactivity

Key Insights:

  • This compound outperforms analogues in stereoselectivity and yield due to its dual functional groups (Boc and sulfonyl), which stabilize transition states.

Physicochemical Properties

Table 3: Predicted Collision Cross Sections (CCS) of Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 318.07543 163.7
[M+Na]⁺ 340.05737 170.9
[M-H]⁻ 316.06087 163.6
  • The CCS values indicate moderate molecular rigidity, consistent with the steric bulk of the Boc and sulfonyl groups.

Biological Activity

1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This hydrazine derivative is characterized by the presence of a nitrobenzenesulfonyl group, which contributes to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is a hydrazine derivative with the following chemical structure:

  • Molecular Formula : C10_{10}H12_{12}N4_{4}O4_{4}S
  • Molecular Weight : 288.29 g/mol

The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used to protect amines during synthesis. The nitrobenzenesulfonyl moiety enhances the compound's electrophilicity, making it a potential target for nucleophilic attack by biological molecules.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity can lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in various metabolic pathways by modifying critical amino acid residues.
  • Antitumor Activity : Preliminary studies suggest that this compound can induce cytotoxic effects in cancer cell lines, potentially through mechanisms involving DNA damage or apoptosis.

Antitumor Activity

Research has indicated that derivatives of hydrazines, including this compound, exhibit significant antitumor properties. For instance:

  • Study on Cell Lines : In vitro studies demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The compound was shown to induce apoptosis and inhibit cell proliferation at micromolar concentrations .
Cell LineIC50 (µM)Mechanism of Action
Breast Cancer (MCF-7)15Induction of apoptosis
Prostate Cancer (PC3)12Inhibition of cell cycle

Mechanistic Studies

Mechanistic investigations have revealed that the compound can induce DNA interstrand cross-linking, a critical event leading to cell death in cancer therapy. This effect is similar to other known antitumor agents and suggests potential for further development as a chemotherapeutic agent .

Summary of Research Findings

This compound has been identified as a promising candidate for further research due to its multifaceted biological activities:

  • Antitumor Properties : Significant cytotoxic effects against various cancer cell lines.
  • Mechanisms of Action : Involvement in apoptosis and DNA damage pathways.
  • Potential Applications : Further exploration in drug development for cancer therapy.

Q & A

Q. What are the standard synthetic routes for preparing 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine, and how are reaction conditions optimized?

The compound is synthesized via sequential functionalization of hydrazine. A common approach involves:

Sulfonylation : Reacting hydrazine with 4-nitrobenzenesulfonyl chloride in THF at 5°C to form 2-(4-nitrobenzenesulfonyl)hydrazine. Excess hydrazine hydrate (64% w/w) ensures complete conversion, with purification via solvent removal under reduced pressure .

Boc Protection : Introducing the tert-butyloxycarbonyl (Boc) group under mild basic conditions (e.g., using Boc anhydride and DMAP in dichloromethane). Reaction monitoring via TLC ensures minimal side-product formation.
Optimization : Temperature control (<10°C) during sulfonylation prevents decomposition, while stoichiometric precision (1:1.2 molar ratio of hydrazine to sulfonyl chloride) maximizes yield .

Q. How is this compound characterized spectroscopically, and what key spectral markers validate its structure?

Key characterization methods include:

  • FT-IR : Peaks at ~1680–1690 cm⁻¹ (C=O stretch of Boc group), ~1540 cm⁻¹ (asymmetric NO₂ stretch), and ~1170–1180 cm⁻¹ (S=O stretch of sulfonyl) .
  • ¹H/¹³C NMR : Distinct signals for Boc tert-butyl protons (δ 1.4 ppm) and aromatic protons (δ 8.0–8.3 ppm) from the nitrobenzene ring .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular weight (e.g., ~341–345 g/mol for related Boc-protected sulfonylhydrazines) .

Advanced Research Questions

Q. What role does this compound play in organocatalytic reactions, and how does its structure influence reaction pathways?

The compound serves as a precursor in organocatalytic synthesis of heterocycles. For example:

  • Pyrazolidinone Formation : Reacts with aldehydes (e.g., cyclopentene-1-carboxaldehyde) under pyrrolidine catalysis. The Boc group enhances solubility in organic solvents, while the sulfonyl moiety stabilizes intermediates via electron-withdrawing effects .
  • Mechanistic Insight : Computational studies suggest the nitro group lowers the activation energy for cycloreversion steps by stabilizing transition states through resonance .

Q. How does the nitro group in this compound contribute to bioreductive activation in medicinal applications?

The 4-nitrobenzenesulfonyl group undergoes enzymatic reduction in hypoxic environments (e.g., tumor tissues), generating reactive intermediates. Key mechanisms include:

  • Nitroreductase Activity : NADPH-dependent reductases convert the nitro group to a hydroxylamine or amine, releasing cytotoxic species (e.g., alkylating agents) .
  • Selectivity : Hypoxia-specific activation minimizes off-target toxicity, as evidenced by 5-log kill differentials in EMT6 cells under hypoxic vs. aerobic conditions .

Q. What computational methods are used to predict the reactivity of hydrazine derivatives like this compound in catalytic systems?

  • DFT Studies : M05-2X/6-31G(d) methods map energetic landscapes for reaction steps (e.g., cycloaddition/cycloreversion). For example, [2.2.2]-bicyclic hydrazines exhibit lower activation barriers (~15 kcal/mol) than [2.2.1] analogs due to strain release .
  • Topological Analysis : Electron localization function (ELF) plots reveal nucleophilic sites (e.g., hydrazine NH) for electrophilic attack .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields for sulfonylhydrazide synthesis: How can researchers address variability?

  • Issue : Yields for sulfonylation range from 70–90% depending on solvent (THF vs. DCM) and workup methods .
  • Resolution :
    • Solvent Polarity : THF improves solubility of intermediates, reducing side reactions.
    • Purification : Sequential washes (water followed by brine) and drying over Na₂SO₄ enhance purity .

Methodological Recommendations

Q. Designing experiments to study the stability of this compound under varying pH and temperature conditions

  • Protocol :
    • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC.
    • Thermal Stability : Use TGA/DSC to identify decomposition onset temperatures (~150–200°C for nitroarenes) .
  • Outcome : The Boc group hydrolyzes under acidic conditions (pH <4), while the sulfonylhydrazine linkage degrades above 100°C .

Applications in Drug Discovery

Q. Can this compound serve as a prodrug scaffold for hypoxia-targeted therapies?

  • Evidence : Analogous nitroaromatic prodrugs (e.g., KS119) show hypoxia-selective cytotoxicity via nitroreductase activation. The Boc group can be tailored for improved pharmacokinetics (e.g., lipophilicity) .
  • Validation : In vitro assays using CHO cells overexpressing NADPH:cytochrome P450 reductase (NPR) confirm enhanced activation .

Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueKey Peaks/DataReference
FT-IR1685 cm⁻¹ (C=O), 1545 cm⁻¹ (NO₂), 1175 cm⁻¹ (S=O)
¹H NMR (CDCl₃)δ 1.4 (s, 9H, Boc), δ 8.2 (d, 2H, Ar-H)
MS (ESI+)[M+H]⁺ = 344.2

Q. Table 2. Optimized Reaction Conditions for Organocatalytic Applications

ParameterValueReference
CatalystPyrrolidine (10 mol%)
SolventCHCl₃
Temperature25°C
Yield82%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine
Reactant of Route 2
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1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine

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